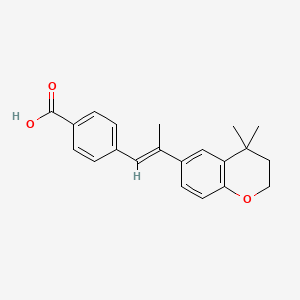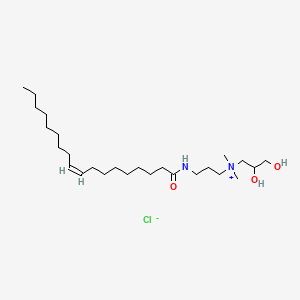
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine typically involves the condensation of L-phenylalanine methyl ester with N-(phenylacetyl)-L-alpha-aspartyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzymatic and chemical methods. A novel route for its production includes the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methylester from L-aspartic acid dimethylester and L-phenylalanine by alpha-amino acid ester acyl transferase . This method is advantageous due to its efficiency and higher yield compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of low-calorie sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to interact with the L-type amino acid transporter 1 (LAT1), which facilitates its transport across biological membranes . This interaction is crucial for its biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar in structure but lacks the phenylacetyl and aspartyl groups.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: Another derivative with different functional groups.
Uniqueness
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is unique due to its specific combination of phenylacetyl and aspartyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
| 101623-22-7 | |
Molekularformel |
C22H24N2O6 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-30-22(29)18(12-15-8-4-2-5-9-15)24-21(28)17(14-20(26)27)23-19(25)13-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t17-,18-/m0/s1 |
InChI-Schlüssel |
OZNONYNDBLHCLF-ROUUACIJSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)













